1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” is not explicitly provided in the sources .Chemical Reactions Analysis
The chemical reactions involving “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” are not explicitly mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol” are not explicitly mentioned in the sources .Scientific Research Applications
Chemical Structure and Synthesis
- The title compound, closely related to "1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol", was synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine. Its crystal structure, characterized by a chair conformation of the piperazine ring and planar 3-chloropyridazine and 3-trifluoromethylphenyl rings, is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions (Arslan et al., 2010).
Asymmetric Synthesis
- This compound is used as a chiral intermediate in the synthesis of antidepressant drugs. Saccharomyces cerevisiae reductase, among various microbial reductases, showed the highest activity and exclusively produced the (S)-alcohol of this compound (Choi et al., 2010).
Potential in Diabetes Treatment
- A derivative of this compound is synthesized for potential use as a dipeptidyl peptidase-Ⅳ inhibitor, which can be used in the treatment or prevention of type 2 diabetes (Ling Yu-tao, 2009).
Pharmacological Significance
- Piperazine derivatives, including this compound, show potential as allosteric enhancers of the A1 adenosine receptor, with varying activities influenced by the nature of substituents on the phenyl ring (Romagnoli et al., 2008).
Role in Cocaine Abuse Treatment
- A related compound is being considered as a potential therapeutic agent for cocaine abuse (Forrat et al., 2007).
Stability under Stressful Conditions
- The stability of a similar substance was studied under stress conditions, revealing its resilience to various environmental factors except for hydrolysis in an alkaline environment (Gendugov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chloro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2O/c15-9-13(21)10-19-4-6-20(7-5-19)12-3-1-2-11(8-12)14(16,17)18/h1-3,8,13,21H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLHXOJURDTKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CCl)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol |
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